3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide
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Overview
Description
3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE typically involves the following steps:
Amidation: The reaction of the brominated phthalimide with 2-methylphenylamine to form the final compound.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine atom or the aromatic rings.
Reduction: Reduction reactions can occur, potentially affecting the carbonyl groups in the phthalimide ring.
Substitution: The bromine atom can be substituted by other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide structures.
Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.
Uniqueness
The uniqueness of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE lies in its specific substitution pattern and potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C22H15BrN2O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C22H15BrN2O3/c1-13-5-2-3-8-19(13)24-20(26)14-6-4-7-16(11-14)25-21(27)17-10-9-15(23)12-18(17)22(25)28/h2-12H,1H3,(H,24,26) |
InChI Key |
CXELILKPLLBBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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